1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride
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Overview
Description
1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride is an organic compound with the molecular formula C₆H₁₃ClN₂O₃. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of both amino and vinyl groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride typically involves the reaction of 2-aminoethanol with vinyl acetate in the presence of a base, followed by the introduction of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps such as:
Mixing: Combining 2-aminoethanol and vinyl acetate.
Reaction: Allowing the mixture to react under controlled temperature and pH.
Purification: Isolating the product through crystallization or other purification techniques.
Conversion to Hydrochloride: Treating the purified product with hydrochloric acid to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to ethyl derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino and vinyl groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Aminoethanol: Shares the aminoethoxy group but lacks the vinyl group.
Vinyl acetate: Contains the vinyl group but lacks the amino groups.
Aminoacetate derivatives: Compounds with similar amino and acetate functionalities.
Uniqueness: 1-(2-Aminoethoxy)vinyl 2-aminoacetate hydrochloride is unique due to the combination of amino, ethoxy, and vinyl groups in a single molecule, which provides a versatile platform for chemical modifications and applications in various fields.
This compound’s distinct structure and reactivity make it a valuable tool in scientific research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
IUPAC Name |
1-(2-aminoethoxy)ethenyl 2-aminoacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-5(10-3-2-7)11-6(9)4-8;/h1-4,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRVPFLFZCRJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(OCCN)OC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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